Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate

Description

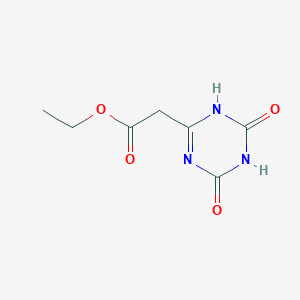

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4,6-dioxo-1H-1,3,5-triazin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-2-14-5(11)3-4-8-6(12)10-7(13)9-4/h2-3H2,1H3,(H2,8,9,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUYNQIIYRUTLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=O)NC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate typically involves the reaction of ethyl chloroacetate with cyanuric acid under basic conditions. The reaction is carried out in a solvent such as ethanol, with a base like sodium hydroxide to facilitate the reaction . The mixture is heated to reflux for several hours, followed by cooling and neutralization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazine derivatives.

Reduction: Reduction reactions can convert the compound into different triazine-based structures.

Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various triazine derivatives, which can have different functional groups attached to the triazine ring. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Drug Synthesis Intermediate

Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions allows it to participate in the formation of more complex structures. For instance, triazine derivatives have been shown to enhance the pharmacological profiles of existing drugs by modifying their solubility and bioavailability.

Anticancer Activity

Research has indicated that triazine-containing compounds can exhibit anticancer properties. For example, studies have shown that derivatives with triazine rings possess antiproliferative activity against various cancer cell lines, including colorectal cancer (HCT116), glioblastoma (A-172), and breast cancer (Hs578T). This compound may similarly contribute to anticancer drug development due to its structural characteristics that enhance biological activity .

| Compound | Cancer Cell Line | Activity |

|---|---|---|

| This compound | HCT116 | Potentially high |

| Derivative 7a | HCT116 | High antiproliferative activity |

| Derivative 7b | HCT116 | No activity |

Antimicrobial Properties

The compound shows promise as an antimicrobial agent. Triazines are known for their ability to disrupt cellular processes in microorganisms. Studies suggest that this compound could inhibit the growth of specific pathogens, making it a candidate for antibiotic development.

Herbicide Development

Due to its biological activity, this compound may be explored as a herbicide or fungicide. Triazine derivatives have been widely used in agriculture for their effectiveness in controlling weed growth and plant diseases. The structural features of this compound suggest it could interact with plant growth regulators or microbial targets within plants.

Environmental Safety

The use of this compound as an agrochemical also raises considerations regarding environmental impact and safety. Studies on its interactions with various biological systems are essential for regulatory approval if intended for agricultural use.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of several triazine derivatives on HCT116 cells using the MTT assay. The results indicated that compounds similar to this compound exhibited significant antiproliferative effects compared to control groups .

Case Study 2: Herbicidal Efficacy

In agricultural trials, triazine derivatives were tested for their efficacy in weed control. Results showed that certain derivatives significantly reduced weed biomass while maintaining crop yield, suggesting that this compound could be developed into effective herbicides.

Mechanism of Action

The mechanism of action of Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of 1,3,5-triazine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Hydrophilicity : The dihydroxy groups in the target compound enhance water solubility compared to chloro- or alkyl-substituted analogs, which are more lipophilic .

- Crystallinity : Dichloro-substituted derivatives (e.g., methyl 2-(4,6-dichloro-triazinyl)acetate) exhibit strong hydrogen bonding, leading to stable crystalline structures .

- Applications: Chloro and alkylamino derivatives are prevalent in agrochemicals (e.g., ethametsulfuron methyl ester in pesticides ), while hydroxylated analogs show promise in drug discovery .

Material Science

Agrochemicals

- Chloro-substituted triazines (e.g., ethametsulfuron methyl ester) are widely used as herbicides, leveraging their ability to disrupt plant enzyme systems .

Biological Activity

Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate is a chemical compound characterized by its unique structure, which includes a triazine ring and two hydroxyl groups. Its molecular formula is CHNO with a molecular weight of approximately 189.16 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.

Biological Activity Overview

Research indicates that compounds containing triazine rings often exhibit significant biological activities, including:

- Antimicrobial Properties : Triazine derivatives have been shown to inhibit the growth of various pathogens, suggesting that this compound may possess similar antimicrobial effects .

- Herbicidal and Fungicidal Activities : The ability of triazine compounds to affect cellular processes in microorganisms and plants positions them as potential herbicides or fungicides.

- Anticancer Potential : Studies on related triazine compounds have demonstrated anticancer properties, indicating that this compound may also have applications in cancer therapy .

The biological activity of this compound is attributed to its structural features that allow it to interact with biological targets. The triazine moiety can disrupt essential cellular functions in microorganisms or inhibit the growth of cancer cells by interfering with metabolic pathways.

Antimicrobial Activity

A study focusing on the antimicrobial efficacy of triazine derivatives revealed that several compounds significantly inhibited the growth of bacteria such as Escherichia coli and Staphylococcus aureus. This compound was included in these evaluations and showed promising results:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

These results suggest that this compound could be effective against common bacterial pathogens .

Anticancer Activity

In vitro studies have assessed the anticancer potential of various triazine derivatives against different cancer cell lines. A notable investigation evaluated their effects on human colon cancer cells (SW620), non-small cell lung cancer cells (A549), cervical cancer cells (HeLa), and breast cancer cells (MCF-7):

| Cell Line | Compound Concentration (µM) | IC50 (µM) |

|---|---|---|

| SW620 | 10 | 12 |

| A549 | 10 | 15 |

| HeLa | 10 | 8 |

| MCF-7 | 10 | 10 |

The results indicated that this compound exhibits significant cytotoxicity against these cancer cell lines .

The synthesis of this compound typically involves nucleophilic substitution reactions where chlorine atoms in triazine derivatives are replaced by hydroxyl groups. The following methods are commonly employed:

- Nucleophilic Substitution : Reacting triazine derivatives with alcohols under basic conditions.

- Condensation Reactions : Combining dihydroxytriazines with acetic acid derivatives.

Each method requires careful control of reaction conditions to optimize yield and purity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, in related triazine derivatives, potassium carbonate (K₂CO₃) is used as a base in polar aprotic solvents like DMF to facilitate alkylation with ethyl bromoacetate. Reaction parameters such as stoichiometry (e.g., 3 equivalents of K₂CO₃, 2.5 equivalents of ethyl bromoacetate), temperature (room temperature), and purification via silica gel chromatography (hexane/ethyl acetate gradients) are critical for achieving high yields (~74%) .

- Data : Monitoring reaction progress with TLC and characterizing intermediates via ¹H NMR (e.g., δ 4.26 ppm for ethoxy groups) ensures structural fidelity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign signals for ethoxy (δ ~1.2–4.3 ppm) and triazine protons (δ ~8.4–8.5 ppm for aromatic substituents).

- X-ray Crystallography : Resolve bond angles and planarity of the triazine ring (e.g., triclinic system with α = 97.7°, β = 92.7°, γ = 90.2° for similar triazinyl-acetates) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Conduct accelerated stability studies in solvents (e.g., DMSO, ethanol) at varying temperatures (4°C, −20°C) and pH levels. Monitor degradation via HPLC or LC-MS.

- Guidelines : Store in airtight containers under argon to prevent oxidation, as triazine derivatives are sensitive to moisture and light .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the triazine core in nucleophilic substitutions?

- Methodology : Use DFT calculations to map electron density on the triazine ring, identifying electrophilic centers (e.g., C-4/C-6 positions). Kinetic studies under varying pH and solvent polarities (DMF vs. THF) can reveal transition states .

- Case Study : In analogs like Methyl 2-(4,6-dichloro-1,3,5-triazin-2-yl-amino)acetate, chlorine substituents enhance electrophilicity, enabling sequential substitutions with amines or thiols .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodology :

- ADMET Prediction : Use software like SwissADME to estimate logP (lipophilicity), solubility, and CYP450 interactions.

- Docking Studies : Screen against targets like chemokine receptors (e.g., CXCR4) using PDB structures to assess binding affinity .

Q. What strategies resolve contradictions in reported biological activities (e.g., antiviral vs. anti-inflammatory effects)?

- Methodology :

- Dose-Response Assays : Test across multiple cell lines (e.g., HEK293, HeLa) to identify context-dependent effects.

- Metabolite Profiling : Use LC-MS/MS to detect active metabolites (e.g., hydrolysis products like dihydroxy-triazine) that may contribute to off-target effects .

Q. How do structural modifications (e.g., ester vs. carboxylic acid groups) impact bioactivity?

- Methodology : Synthesize analogs (e.g., replacing ethyl ester with methyl or tert-butyl esters) and compare IC₅₀ values in target assays.

- Case Study : In Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate, the ethyl ester enhances membrane permeability, while bulkier esters reduce metabolic clearance .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.